7-Bromo-2-methyl-1H-indene
Overview
Description
7-Bromo-2-methyl-1H-indene is an organic compound with the molecular formula C10H9Br It is a derivative of indene, featuring a bromine atom at the 7th position and a methyl group at the 2nd position of the indene ring
Synthetic Routes and Reaction Conditions:
From 4-Bromo-6-chloro-2-methylindan-1-one:
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the public domain. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Types of Reactions:
-
Substitution Reactions:
- This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
- Common reagents: Sodium methoxide, potassium tert-butoxide.
-
Oxidation Reactions:
- The compound can be oxidized to form corresponding ketones or carboxylic acids.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction Reactions:
- Reduction of the bromine atom can yield 2-methyl-1H-indene.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted indenes.
- Oxidation reactions yield ketones or carboxylic acids.
- Reduction reactions yield 2-methyl-1H-indene.
Chemistry:
- Used as a reactant in the synthesis of ansa-zirconocenes containing bis(2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reactions .
Biology and Medicine:
- Potential applications in the development of pharmaceuticals due to its indene structure, which is a common motif in bioactive compounds.
Industry:
- Used in the synthesis of organic materials and intermediates for various industrial applications.
Mechanism of Action
Target of Action
It is known to be a reactant/reagent used in the synthesis of a broad range of ansa-zirconocenes .
Mode of Action
It is used as a reactant in the synthesis of ansa-zirconocenes containing bis (2-methyl-4-arylindenyl)dimethylsilane ligands via palladium-catalyzed reaction .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known to participate in palladium-catalyzed reactions, suggesting that it may interact with palladium-containing enzymes or proteins
Molecular Mechanism
It is known to participate in palladium-catalyzed reactions, suggesting that it may bind to palladium-containing biomolecules and influence their activity
Comparison with Similar Compounds
- 7-Bromo-1H-indene
- 2-Methyl-1H-indene
- 4-Bromo-2-methyl-1-indanone
Uniqueness:
- The presence of both a bromine atom and a methyl group on the indene ring makes 7-Bromo-2-methyl-1H-indene unique. This combination allows for a diverse range of chemical reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
7-bromo-2-methyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSMHHJBFNVCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478926 | |
Record name | 7-Bromo-2-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880652-93-7 | |
Record name | 7-Bromo-2-methyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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